molecular formula C16H20N2O4 B2534630 Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate CAS No. 1416134-63-8

Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B2534630
CAS No.: 1416134-63-8
M. Wt: 304.346
InChI Key: PVECPYUZEQQDKD-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate ( 1416134-63-8) is a chiral, stereochemically defined intermediate of significant importance in pharmaceutical research and development . This compound features a bicyclic diazabicyclo[3.2.1]octane scaffold and is chemically characterized by the molecular formula C16H20N2O4 and a molecular weight of 304.34 g/mol . Its primary research application lies in its role as a critical synthetic precursor in the complex synthesis of Avibactam , a novel non-β-lactam β-lactamase inhibitor used in combination with antibiotic therapies to combat certain multidrug-resistant Gram-negative bacterial infections . The specific (2S,5R) stereochemistry is crucial for its function, as it dictates the spatial orientation necessary for the biological activity of the final API. Researchers utilize this ethyl ester derivative, which contains a benzyloxy group and a carboxylate ester, as a versatile building block that can be further functionalized; key transformations include hydrolysis to the carboxylic acid, reduction, or transesterification, enabling the construction of the core structure found in the active pharmaceutical ingredient . The compound is supplied as a high-purity material suitable for research-scale synthesis, method development, and as a reference standard for analytical purposes, particularly in the quality control of Avibactam production . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl (2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-2-21-15(19)14-9-8-13-10-17(14)16(20)18(13)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVECPYUZEQQDKD-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2CN1C(=O)N2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]2CN1C(=O)N2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate typically involves enantioselective construction methods. One approach includes the use of chiral diamine-Ni(OAc)2 complex to catalyze a cascade Michael-Henry reaction of various diones and substituted nitroalkenes . This method ensures high enantioselectivity and diastereoselectivity, yielding the desired bicyclic structure efficiently.

Chemical Reactions Analysis

Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Role in Drug Development

Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate serves primarily as an intermediate in the synthesis of various β-lactamase inhibitors, which are crucial for combating antibiotic resistance. The compound's structure allows it to effectively inhibit β-lactamases produced by bacteria, including Mycobacterium tuberculosis, thereby enhancing the efficacy of existing antibiotics.

Case Study: Avibactam

Avibactam is a novel β-lactamase inhibitor that has been studied extensively for its ability to restore the activity of β-lactam antibiotics against resistant strains of bacteria. This compound is identified as an impurity in Avibactam synthesis but also plays a pivotal role in understanding the compound's pharmacological properties and mechanisms of action .

Synthesis Pathways

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. Key steps include:

  • Formation of Diazabicyclo Framework : Utilizing cyclization reactions to construct the bicyclic structure.
  • Functionalization : Introduction of benzyloxy and carboxylate groups through selective reactions.

These synthetic routes are crucial for producing high-purity compounds necessary for further pharmacological studies .

Therapeutic Applications

Beyond its role as an intermediate in drug synthesis, this compound has potential therapeutic applications:

Inhibition of Bacterial Resistance

Research indicates that compounds like this compound can effectively inhibit enzymes responsible for antibiotic degradation, thereby prolonging the effectiveness of existing antibiotics .

Potential Use in Combination Therapies

The compound may be used in combination with other antibiotics to enhance their efficacy against resistant bacterial strains. This approach is particularly relevant in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure enables it to bind effectively to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Hydroxy Analog: (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonitrile (3c)
  • Synthesis : Derived via hydrogenation of the benzyloxy group in the target compound using Pd/C catalysis, yielding a free hydroxy group .
  • Key Differences :
    • The hydroxy group enhances polarity and hydrogen-bonding capacity, improving solubility in aqueous media compared to the benzyloxy-protected precursor.
    • Lower melting point (135–140°C vs. 170–172°C for the benzyloxy derivative), reflecting reduced crystallinity due to the hydroxy group .
(b) Sulfooxy Derivative: (2S,5R)-6-(Sulfooxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonitrile (3d)
  • Synthesis : Generated by reacting the hydroxy analog (3c) with DMAP-SO₃ complex, followed by tetrabutylammonium counterion exchange .
  • Key Differences :
    • The sulfooxy group confers anionic charge, enhancing water solubility and bioavailability.
    • Used as a tetrabutylammonium salt to facilitate purification and stability during synthesis .
(c) Carboxamide Derivative: (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
  • Synthesis : Produced via coupling reactions using pivaloyl chloride and ammonia .
  • Higher thermal stability (melting point >200°C) compared to the ester derivative .

Salt and Counterion Variations

(a) Sodium Salt: Sodium (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate
  • Properties : Crystalline form with enhanced stability under ambient conditions, making it preferable for large-scale pharmaceutical synthesis .
  • Application : Intermediate in avibactam production; sodium ion improves aqueous solubility for downstream reactions .
(b) Tetrabutylammonium Salt: (2S,5R)-6-(Sulfooxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide Tetrabutylammonium Salt
  • Properties : Lipophilic counterion aids in organic-phase extraction and purification, though less stable than sodium salts .

Yield and Purity

  • Ethyl Ester Synthesis : 40% yield via n-butyl chloride washing and column chromatography .
  • Carboxamide Synthesis : 91.6% purity via pivaloyl chloride-mediated amidation .
  • Sulfooxy Derivative : 74% yield using DMAP-SO₃ and tetrabutylammonium acetate .

Stability Challenges

  • The benzyloxy group in the ethyl ester is susceptible to hydrogenolysis, necessitating careful handling under inert atmospheres .
  • Sodium salts exhibit superior stability over esters, making them preferred for long-term storage .

Biological Activity

Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate, also known by its CAS number 1416134-63-8, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C16H20N2O4
  • Molecular Weight : 304.34 g/mol
  • Structure : The compound features a bicyclic structure with a diazabicyclo framework, which is known for its ability to interact with biological targets effectively.

This compound acts primarily as a β-lactamase inhibitor . β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics (e.g., penicillins and cephalosporins). By inhibiting these enzymes, the compound enhances the efficacy of co-administered β-lactam antibiotics against resistant bacterial strains.

Inhibition Profile

Research indicates that this compound exhibits broad-spectrum activity against various classes of β-lactamases, particularly Class A and Class C enzymes. The binding affinity of this compound to β-lactamase enzymes is significantly high, which facilitates its role as a potent inhibitor in therapeutic applications .

Antibacterial Efficacy

The antibacterial activity of this compound has been evaluated in several studies:

Pathogen Efficacy Reference
Escherichia coliEffective against MDR strains
Klebsiella pneumoniaeInhibits growth in vitro
Pseudomonas aeruginosaSignificant inhibition observed
Staphylococcus aureusModerate activity

Study 1: Efficacy Against MDR Bacteria

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in combination with cefepime and meropenem against multidrug-resistant (MDR) strains of Klebsiella pneumoniae. The combination therapy showed enhanced survival rates in murine models of infection compared to antibiotic treatment alone.

Study 2: In Vivo Models

In another investigation, the compound was tested in neutropenic lung infection models caused by Pseudomonas aeruginosa. Results indicated that the compound significantly reduced bacterial load and improved survival rates when used alongside standard antibiotic regimens.

Q & A

Q. Methodological Insight :

  • Structure-Activity Relationship (SAR) : The benzyloxy group at position 6 is critical for initial enzyme interaction, while the ethyl ester at position 2 facilitates cellular permeability. Subsequent deprotection (e.g., hydrogenolysis) introduces polar groups (e.g., sulfate) to improve solubility and binding affinity .

What are the key synthetic steps for this compound?

Basic
The synthesis involves sequential functionalization of the diazabicyclo core:

StepReagents/ConditionsProductYieldKey Data
1n-Butyl chloride, TFA in DCM(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonitrile (3a)40%m.p. 170–172°C; 1H^1H NMR (CDCl3_3): δ 7.35–7.25 (m, 5H), 4.65 (d, J=12 Hz, 1H)
2Pd/C, H2_2 in DMF:DCM(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonitrile (3c)~100%m.p. 135–140°C; IR (KBr): 2240 cm1^{-1} (C≡N)
3DMF-SO3_3, tetrabutylammonium acetateSulfated derivative (precursor to avibactam sodium)74%1H^1H NMR (D2_2O): δ 4.10 (q, J=7 Hz, 2H), 1.20 (t, J=7 Hz, 3H)

Q. Data-Driven Approach :

  • DoE (Design of Experiments) : Vary reaction time, temperature, and stoichiometry to identify optimal conditions. For example, extending hydrogenation from 2 to 4 hours increased 3c yield to 95% in pilot studies .

What analytical methods confirm polymorphic forms of derivatives like avibactam sodium?

Advanced
Polymorphs (e.g., Forms A, B, D, E) are characterized using:

  • X-ray Diffraction (XRD) : Resolves crystal lattice parameters (e.g., Form A: monoclinic, P21_1, a=8.92 Å) .
  • Differential Scanning Calorimetry (DSC) : Detects thermal transitions (e.g., Form B melts at 215°C with ΔH=120 J/g) .
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for formulation stability .

Case Study :
Avibactam sodium’s Form A exhibits superior stability under accelerated storage conditions (40°C/75% RH), making it the preferred polymorph for clinical formulations .

How to resolve contradictions in reported reaction yields for similar compounds?

Advanced
Discrepancies (e.g., 40% vs. 60% yield for Step 1) may stem from:

  • Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., diastereomers or oxidation products) .
  • Replication : Reproduce conditions precisely, including solvent grade (e.g., anhydrous DCM vs. technical grade) .
  • NMR Titration : Quantify unreacted starting material to calculate corrected yields .

Example :
A 2022 study attributed low yields of 3a to residual moisture in n-butyl chloride; switching to freshly distilled solvent improved yields to 55% .

What pharmacokinetic challenges are associated with bicyclic β-lactamase inhibitors derived from this compound?

Q. Advanced

  • Renal Clearance : Sulfated derivatives (e.g., avibactam sodium) exhibit rapid renal excretion (t1/2_{1/2} = 2–3 hours), necessitating co-administration with β-lactams like ceftazidime .
  • Plasma Protein Binding : Moderate binding (~20%) reduces free drug availability; structural analogs with lipophilic substituents (e.g., methyl groups) improve tissue penetration .

Q. Methodology :

  • Microdialysis : Measure unbound drug concentrations in target tissues (e.g., lung epithelial lining fluid) .
  • Caco-2 Assays : Evaluate intestinal absorption for oral formulation development .

How does the stereochemistry at positions 2S and 5R influence β-lactamase inhibition?

Advanced
The (2S,5R) configuration ensures optimal spatial alignment with catalytic serine residues in class A/C β-lactamases. Key interactions include:

  • Hydrogen Bonding : The carboxamide at position 2 forms H-bonds with Ser130 (KPC-2) and Ser64 (AmpC) .
  • Steric Effects : The benzyloxy group at position 6 blocks water access to the active site, stabilizing the acyl-enzyme complex .

Q. Validation :

  • Crystallography : Co-crystal structures (PDB: 4Z2C) confirm the (2S,5R) enantiomer’s binding mode .
  • Enzymatic Assays : IC50_{50} values for (2S,5R) are 10-fold lower than for (2R,5S) diastereomers against OXA-48 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.